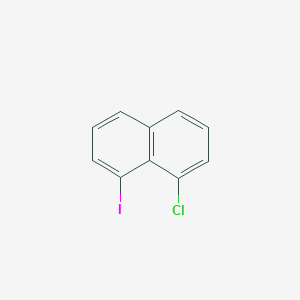

1-Chloro-8-iodonaphthalene

Description

Significance of Polyhalogenated Aromatic Hydrocarbons in Advanced Synthesis

Polyhalogenated aromatic hydrocarbons (PHAHs) are organic compounds that contain multiple halogen atoms attached to an aromatic ring system. These compounds are of considerable interest due to their diverse applications, ranging from materials science to medicinal chemistry. The presence of multiple halogen atoms provides several reactive handles for further functionalization, allowing for the stepwise and selective introduction of various substituents. This controlled modification is crucial in the construction of complex target molecules with precisely defined structures and properties.

Overview of Naphthalene (B1677914) Halogenation Patterns and Their Synthetic Implications

The naphthalene ring system can be halogenated at various positions, leading to a multitude of isomers with distinct chemical behaviors. The regioselectivity of halogenation is influenced by both electronic and steric factors. The resulting halogenation patterns are of great synthetic importance. For instance, the differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Cl) allows for selective cross-coupling reactions, enabling the sequential introduction of different functional groups. This orthogonal reactivity is a powerful tool in the strategic design of complex synthetic routes.

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClI |

|---|---|

Molecular Weight |

288.51 g/mol |

IUPAC Name |

1-chloro-8-iodonaphthalene |

InChI |

InChI=1S/C10H6ClI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H |

InChI Key |

XQMTUYPCVZYIGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC=C2)I |

Origin of Product |

United States |

Iii. Reactivity Profiles and Transformational Chemistry of 1 Chloro 8 Iodonaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com In the case of dihaloarenes such as 1-chloro-8-iodonaphthalene, the ability to selectively activate one carbon-halogen bond over another is paramount for its synthetic utility. The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl. This well-established hierarchy allows for predictable, selective coupling at the C-I bond, preserving the less reactive C-Cl bond for subsequent chemical modifications.

Palladium catalysis is preeminent in the field of cross-coupling, with a broad scope of applications for aryl halides. whiterose.ac.uk The fundamental catalytic cycle typically proceeds through three key steps: the oxidative addition of an aryl halide to a palladium(0) complex, transmetalation involving an organometallic coupling partner, and reductive elimination, which forges the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

The Suzuki-Miyaura reaction is a widely employed method for constructing biaryl linkages through the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base. nih.gov When this compound is used as the substrate, the reaction is anticipated to exhibit high chemoselectivity, favoring the reaction at the more labile C-I bond.

This selectivity enables the synthesis of 8-chloro-1-arylnaphthalene intermediates, which can be isolated or utilized in a second coupling step at the C-Cl position, typically requiring more forcing reaction conditions like higher temperatures or specialized ligands. Although specific literature on this compound is limited, studies on analogous polychlorinated aromatic compounds confirm the viability of such selective transformations. nih.gov

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Dihaloarenes (Data derived from analogous reactions with related substrates to illustrate the principle)

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Alkyl Pinacol Boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 70-90 | nih.gov |

| 1,8-Dibromonaphthalene (B102958) | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | >90 (mono-arylated) | Analogous systems |

| 1-Bromo-4-chlorobenzene | Phenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 95 (mono-arylated) | Analogous systems |

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organic halide with an organostannane (organotin) reagent under palladium catalysis. wikipedia.orgorganic-chemistry.org This method is noted for its tolerance of a wide array of functional groups and its effectiveness in C(sp²)-C(sp²) bond formation. orgsyn.org The chemoselectivity in the reaction of this compound is dictated by the differential reactivity of its carbon-halogen bonds, with the C-I bond being significantly more susceptible to oxidative addition by Pd(0) than the C-Cl bond. wikipedia.org

This inherent selectivity can be harnessed to synthesize 8-chloro-1-(R)-naphthalenes, where the 'R' group (e.g., aryl, vinyl, alkyl) is transferred from the organostannane reagent. The reaction kinetics can be enhanced by incorporating additives such as copper(I) iodide (CuI) or lithium chloride (LiCl), which are known to facilitate the transmetalation step. harvard.edulibretexts.org Studies involving other chloro-substituted aromatic bromides have successfully demonstrated that with optimized catalyst systems, the reactivity of the chlorine atom can be completely suppressed, allowing for highly selective coupling at the more reactive halogen position. nih.gov

Table 2: General Conditions for Selective Stille Coupling of Dihaloarenes (Data based on general principles and analogous reactions)

| Aryl Halide Substrate Type | Organostannane | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| Ar(I)(Cl) | R-SnBu₃ | Pd(PPh₃)₄ | CuI | DMF / NMP | 60-100 | wikipedia.orgharvard.edu |

| Ar(Br)(Cl) | Vinyl-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 80-110 | orgsyn.org |

| Vinyl Iodide | Aryl-SnBu₃ | PdCl₂(PPh₃)₂ | - | Toluene | 100 | wikipedia.org |

The Mizoroki-Heck reaction provides a palladium-catalyzed route to form substituted alkenes through the coupling of aryl or vinyl halides with an olefin in the presence of a base. organic-chemistry.orgwikipedia.org The mechanism proceeds via oxidative addition of the halide, followed by migratory insertion of the alkene into the palladium-aryl bond, and concludes with a β-hydride elimination step that releases the final product. libretexts.org

Table 3: Typical Conditions for Heck Reactions with Aryl Halides (Data based on general Heck reaction principles)

| Aryl Halide | Olefin | Catalyst / Ligand | Base | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Styrene | Pd(OAc)₂ | KOAc | MeOH | 120 | wikipedia.org |

| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF / Toluene | 100-140 | organic-chemistry.org |

| Aryl Halide | Activated Alkene | Pd(L-proline)₂ | K₂CO₃ | Water (Microwave) | 100-150 | organic-chemistry.org |

The 1,8-disubstituted naphthalene (B1677914) core is a quintessential scaffold for generating molecules with axial chirality. When bulky substituents are present at the C1 and C8 positions, the steric repulsion between them severely restricts rotation around the C1-C1' biaryl bond. This restricted rotation gives rise to stable, non-interconverting enantiomers known as atropisomers. Consequently, this compound serves as an ideal starting material for accessing these chiral structures.

Atroposelective synthesis can be achieved via an enantioselective Suzuki-Miyaura coupling, which employs a palladium catalyst coordinated to a chiral phosphine (B1218219) ligand. nih.govnih.gov A selective reaction between this compound and a sterically hindered ortho-substituted arylboronic acid can establish the chiral axis. If this coupling is conducted under asymmetric conditions, it can generate an enantioenriched biaryl product. This strategy is fundamental to the synthesis of valuable chiral ligands such as BINAM (2,2'-diamino-1,1'-binaphthyl) and its derivatives. nih.gov The enantioselectivity of these reactions is governed by the chiral ligand, which creates a specific three-dimensional environment around the palladium center, thereby directing the stereochemical outcome of the bond-forming reductive elimination step. nih.gov

Table 4: Key Principles in Atroposelective Suzuki-Miyaura Couplings (Data based on established strategies for synthesizing axially chiral biaryls)

| Component | Role and Description | Significance | Reference |

|---|---|---|---|

| Naphthalene Substrate | Provides the rigid backbone necessary for establishing axial chirality. | The steric environment of the peri-positions is crucial. | nih.gov |

| Coupling Partner | An ortho-substituted arylboronic acid introduces the necessary steric bulk. | The steric hindrance prevents free rotation around the newly formed C-C bond. | nih.govnih.gov |

| Catalyst System | A Pd(0) or Pd(II) precatalyst combined with a chiral phosphine ligand (e.g., BINAP or SPhos derivatives). | The chiral ligand is the source of asymmetric induction. | nih.gov |

| Key Mechanistic Step | Reductive elimination is often the enantioselectivity-determining step where the C-C bond is formed. | The chiral ligand environment dictates the favored transition state. | nih.gov |

Nickel has gained prominence as an earth-abundant and economical alternative to palladium in cross-coupling catalysis. rsc.org Nickel-based systems are particularly adept at mediating C-H activation and arylation reactions, which allow for the direct coupling of an aryl halide with a C-H bond of a substrate, thus bypassing the need for pre-functionalized organometallic reagents. nih.gov

In such reactions, this compound can act as the arylating agent. The nickel catalyst is expected to selectively activate the more reactive C-I bond, which can then couple with a C-H bond from a partner molecule, such as an azole or another electron-rich heterocycle, leaving the C-Cl bond untouched for potential downstream transformations. nagoya-u.ac.jpnagoya-u.ac.jp The success of these direct arylations is highly dependent on the appropriate choice of ligand and base. nih.gov

Table 5: General Conditions for Nickel-Catalyzed C-H Arylation of Azoles (Data based on analogous reactions with various aryl halides)

| Aryl Halide | Heterocycle | Catalyst / Ligand | Base | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide/Iodide | Thiazole/Oxazole | Ni(OAc)₂ / bipy | LiOtBu | Dioxane | 120 | nih.gov |

| Aryl Chloride/Triflate | Benzothiazole | Ni(OAc)₂ / dppf | LiOtBu | Dioxane | 140 | nih.gov |

| Chloroarenes | Imidazoles | Ni(OTf)₂ / dcype | K₃PO₄ | t-AmylOH | 120 | nih.gov |

Copper-Catalyzed Transformations for Heterocycle Synthesis

Copper catalysis plays a pivotal role in the synthesis of heterocyclic compounds, and while direct examples involving this compound are not extensively documented, the reactivity of the analogous 1,8-dihalonaphthalenes provides a strong precedent for its utility in constructing peri-fused heterocyclic systems. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature that can be exploited in these transformations. The C-I bond is significantly more reactive towards oxidative addition to copper(I) catalysts than the C-Cl bond, allowing for selective functionalization.

Intramolecular Ullmann-type couplings are a primary strategy for heterocycle synthesis from 1,8-dihalonaphthalenes. In these reactions, a difunctional nucleophile, such as a diamine or a diol, can be coupled with the dihalonaphthalene in a stepwise or one-pot manner. For this compound, the initial and more facile coupling would occur at the 8-position (C-I bond). Subsequent, more forcing conditions would then be required to effect the second cyclizing C-N or C-O bond formation at the 1-position (C-Cl bond). This stepwise reactivity allows for a degree of control over the synthesis.

For instance, the reaction of a 1,8-dihalonaphthalene with a primary amine or an alcohol in the presence of a copper catalyst and a base can lead to the formation of five- or six-membered heterocyclic rings fused to the naphthalene core. The general mechanism involves the formation of a copper(I) amide or alkoxide, which then undergoes reductive elimination with the aryl halide to form the C-N or C-O bond.

| Reactant 1 | Reactant 2 | Catalyst | Product Heterocycle |

| 1,8-Dihalonaphthalene | Diamine (e.g., ethylenediamine) | Cu(I) salt | Dihydropyrrolo[1,8-de]naphthalene |

| 1,8-Dihalonaphthalene | Diol (e.g., ethylene (B1197577) glycol) | Cu(I) salt | Dihydrooxepino[4,3,2-de]naphthalene |

| 1,8-Dihalonaphthalene | Amino alcohol (e.g., ethanolamine) | Cu(I) salt | Dihydropyrrolo[1,8-de]oxazinenaphthalene |

Table 1: Examples of Copper-Catalyzed Heterocycle Synthesis from 1,8-Dihalonaphthalenes

Halogen Dance Rearrangements in Naphthalene Systems

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. This rearrangement can be induced by either acidic or basic conditions and is driven by the formation of a more thermodynamically stable isomer. In peri-dihalonaphthalenes, the significant steric strain between the two halogen atoms provides a potent driving force for such migrations.

Research on 1,8-dibromonaphthalene has demonstrated that treatment with a strong acid, such as trifluoromethanesulfonic acid, can induce a 1,2-shift of a bromine atom to yield the less sterically crowded 1,7-dibromonaphthalene. researchgate.net This transformation is believed to proceed through a mechanism involving ipso-protonation of the naphthalene ring at the carbon bearing a bromine atom. This protonation generates a Wheland-type intermediate, which can then rearrange via a bridged bromonium ion transition state to the more stable 1,7-disubstituted product upon deprotonation. researchgate.net The relief of the steric repulsion between the peri-bromine atoms is the primary thermodynamic driving force for this rearrangement. researchgate.net While this has been demonstrated with dibromonaphthalenes, a similar mechanism can be inferred for this compound, where the larger iodine atom would be the more likely candidate for migration.

In contrast to the acid-induced mechanism, base-catalyzed halogen dance reactions proceed via the formation of an aryl anion intermediate. wikipedia.org Strong bases, such as lithium amides or organolithium reagents, can deprotonate the aromatic ring at a position adjacent to a halogen atom. This newly formed carbanion can then induce the migration of the halogen. The generally accepted mechanism involves a series of equilibria where the aryl anion abstracts a halogen from another molecule of the haloaromatic substrate, leading to a mixture of regioisomers. The final product distribution is governed by the relative thermodynamic stabilities of the possible isomeric aryl anions. For this compound, deprotonation would likely occur at the 2- or 7-position, potentially initiating a "dance" of the iodine or chlorine atom.

The regioselectivity of halogen dance reactions is influenced by several factors, including the nature of the halogen, the substitution pattern on the aromatic ring, and the reaction conditions. In the case of this compound, the greater polarizability and weaker carbon-halogen bond strength of iodine compared to chlorine suggest that the iodine atom would be more prone to migration.

Substituents on the naphthalene ring can exert significant electronic and steric effects, thereby directing the position of deprotonation in base-catalyzed reactions or influencing the stability of intermediates in acid-catalyzed rearrangements. Electron-donating groups can stabilize adjacent positive charge in the transition state of acid-induced migrations, while electron-withdrawing groups can direct deprotonation to specific sites in base-catalyzed pathways. The interplay of these substituent effects allows for a degree of regiocontrol over the halogen migration.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, while it lacks strong activating groups like nitro functions, the inherent strain and electronic properties of the peri-substituted naphthalene system can influence its reactivity towards nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

For this compound, the relative reactivity of the two halogen atoms as leaving groups is an important consideration. Generally, in SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I, which is counterintuitive to the trend of acidity of the hydrogen halides. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic. chemistrysteps.com However, the stability of the leaving group also plays a role in the second step. Given the greater polarizability and better leaving group ability of iodide in other substitution reactions, the outcome of an SNAr reaction on this compound would depend on the specific nucleophile and reaction conditions. It is plausible that under certain conditions, selective substitution of the iodine atom could be achieved.

Radical-Mediated Reactions

Aryl halides can participate in a variety of radical-mediated reactions, often initiated by radical initiators or photolysis. The carbon-iodine bond in this compound is significantly weaker than the carbon-chlorine bond, making it the primary site for radical generation. Homolytic cleavage of the C-I bond would generate an 8-chloro-1-naphthyl radical.

This aryl radical is a highly reactive intermediate that can undergo several subsequent transformations. One important pathway is intramolecular radical cyclization if a suitable radical acceptor is present in a tethered side chain. For instance, if a substituent with a double or triple bond were introduced at the 2-position of this compound, the initially formed 8-chloro-1-naphthyl radical could undergo an intramolecular cyclization to form a new ring system. The regioselectivity of such cyclizations is governed by Baldwin's rules.

In the absence of an intramolecular trap, the 8-chloro-1-naphthyl radical can participate in intermolecular reactions, such as hydrogen atom abstraction from a solvent or another reagent, or addition to an external alkene or alkyne. These reactions provide a pathway for the formation of new carbon-carbon or carbon-hydrogen bonds at the 1-position of the naphthalene ring, while preserving the chloro substituent at the 8-position.

Organometallic Reactivity of this compound Derivatives

The differential reactivity of the carbon-chlorine and carbon-iodine bonds in this compound is central to its utility in organometallic chemistry. This allows for the selective formation of organometallic reagents at the 8-position.

The formation of Grignard and organolithium reagents from aryl halides is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. wisc.eduadichemistry.commnstate.edulibretexts.orgresearchgate.net In the case of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond allows for the selective formation of the corresponding Grignard or naphthyllithium reagent at the 8-position.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), would yield 1-chloro-8-(magnesioiodo)naphthalene. wisc.eduadichemistry.comlibretexts.org This reaction involves the oxidative insertion of magnesium into the C-I bond. adichemistry.com The resulting Grignard reagent is a powerful nucleophile and a strong base, and must be handled under anhydrous conditions to prevent quenching by protic solvents like water. adichemistry.commnstate.edulibretexts.org This Grignard reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or reaction with carbon dioxide to produce carboxylic acids. wisc.eduadichemistry.com

Naphthyllithium Reagents: Similarly, treatment of this compound with an organolithium reagent, such as n-butyllithium, typically at low temperatures, would result in a halogen-metal exchange to selectively form 1-chloro-8-naphthyllithium. This organolithium species is an even more potent nucleophile and base than the corresponding Grignard reagent and can be used in a wide array of synthetic transformations.

The selective formation of these organometallic intermediates at the 8-position, while leaving the chloro substituent at the 1-position intact, provides a versatile platform for the synthesis of a wide range of 1,8-disubstituted naphthalene derivatives.

Organogermanes and organotin compounds are important reagents in cross-coupling reactions. nih.govlupinepublishers.comresearchgate.netwikipedia.orgresearchgate.netresearchgate.netnih.govlupinepublishers.com While direct reactions of this compound with these reagents are not explicitly detailed, the principles of cross-coupling chemistry suggest potential applications.

Organogermanes: Aryl germanes have emerged as unique coupling partners in metal-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.gov Their reactivity can be orthogonal to other common cross-coupling functionalities like boronic esters and silanes. nih.gov A naphthyllithium or Grignard reagent derived from this compound could potentially react with a germanium halide (e.g., triethylgermanium (B15089029) chloride) to form a 1-chloro-8-(triethylgermyl)naphthalene derivative. This product could then undergo subsequent cross-coupling reactions at the germanium-bearing position under specific catalytic conditions, often involving palladium or gold catalysts. nih.govrwth-aachen.de

Organotin Compounds: Organotin reagents, or stannanes, are widely used in Stille cross-coupling reactions. wikipedia.org Similar to the synthesis of organogermanes, the organometallic derivative of this compound could be reacted with an organotin halide (e.g., tributyltin chloride) to furnish a 1-chloro-8-(tributylstannyl)naphthalene. This stannylated derivative would be a versatile intermediate for palladium-catalyzed Stille couplings with a variety of organic electrophiles, allowing for the introduction of diverse substituents at the 8-position. The preparation of organotin compounds can also be achieved through the reaction of organomagnesium or organoaluminum compounds with tin tetrachloride. lupinepublishers.comresearchgate.netlupinepublishers.com

Cyclization and Annulation Reactions

The rigid framework and the proximate positioning of substituents at the 1 and 8 positions of the naphthalene core make derivatives of this compound excellent substrates for cyclization and annulation reactions, leading to the formation of polycyclic aromatic systems.

A notable application of 1-iodo-substituted naphthalenes is in palladium-catalyzed cyclization reactions. For instance, 1-alkynyl-8-iodonaphthalene can undergo a palladium-catalyzed formal [2+2+1] cyclization with two molecules of an isocyanide to produce 7H-acenaphtho[1,2-b]pyrrole derivatives. researchgate.netresearchgate.net In this transformation, one isocyanide molecule acts as a C1 building block, while the second is incorporated as a C1N1 component. researchgate.net

Anionic Cyclodehydrogenation for Polycyclic Aromatic Hydrocarbons

Anionic cyclodehydrogenation represents a powerful synthetic strategy for the formation of complex polycyclic aromatic hydrocarbons (PAHs) from more simple precursors. This reductive coupling method, typically employing alkali metals, facilitates the intramolecular cyclization of biaryl compounds through a mechanism involving radical anionic and dianionic intermediates. While direct studies on this compound are not extensively detailed in the literature, the reaction is highly relevant to its derivatives, particularly in the formation of perylene (B46583) from 1,1'-binaphthyl systems. It is proposed that under the reductive conditions of anionic cyclodehydrogenation, this compound would likely undergo dehalogenation and dimerization to form a 1,1'-binaphthyl species, which would then be susceptible to cyclodehydrogenation.

The mechanism for the conversion of 1,1'-binaphthyl to perylene has been a subject of both experimental and computational investigation. The process is initiated by the transfer of electrons from an alkali metal, such as potassium or a sodium-potassium alloy, to the binaphthyl substrate. This generates a radical anion. nih.gov There are two plausible pathways for the subsequent cyclization. In the first pathway, the radical anion undergoes cyclization to form a new carbon-carbon bond, followed by a second electron transfer to form a dianion. In the second pathway, the initial radical anion accepts a second electron to form a dianion, which then undergoes cyclization. nih.gov Computational modeling and experimental evidence, such as the detection of radical species by electron paramagnetic resonance (EPR), support the involvement of a diradical dianion as a key intermediate for the ring closure. nih.gov The final step in the formation of the fully aromatic perylene system is the elimination of two hydrogen atoms, which is often observed experimentally by the formation of hydrogen gas bubbles. nih.gov

The choice of solvent and reaction conditions can influence the efficiency of the reaction. While tetrahydrofuran (THF) has been traditionally used, toluene has also been employed, which can simplify the experimental setup by avoiding the need for high-pressure vessels. nih.gov

The scope of anionic cyclodehydrogenation has been explored with substituted 1,1'-binaphthyl derivatives to synthesize substituted perylenes. nih.gov The nature of the substituent can significantly impact the reaction's success. For instance, studies on 2-substituted 1,1'-binaphthyls have shown that while some substituents are tolerated, others can lead to fragmentation of the radical anion, preventing the desired cyclization. nih.gov This highlights the delicate electronic balance required for a successful anionic cyclodehydrogenation.

The synthesis of PAHs is of significant interest due to their potential applications in optoelectronic materials. chemistryviews.org Anionic cyclodehydrogenation provides a route to these π-conjugated systems, complementing other methods such as the Scholl reaction or palladium-catalyzed annulations. chemistryviews.orgrsc.org

Table 1: Reaction Conditions for Anionic Cyclodehydrogenation of 1,1'-Binaphthyl Derivatives

| Precursor | Reducing Agent | Solvent | Product | Reference |

| 1,1'-Binaphthalene | K | Toluene | Perylene | nih.gov |

| 2-Methoxy-1,1'-binaphthalene | K | THF | No Perylene Derivative (Fragmentation) | nih.gov |

| N,N-dimethyl-[1,1'-binaphthalen]-2-amine | K | THF | 1-Dimethylaminoperylene | nih.gov |

Elucidation of Reaction Pathways in Halogen Dance Rearrangements

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring. In the case of 1,8-dihalogenated naphthalenes, this process is of particular interest due to the steric strain imposed by the peri-substituents.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of halogen dance rearrangements in 1,8-dihalogenated naphthalenes. While direct studies on this compound are limited, research on the analogous 1,8-dibromonaphthalene provides significant insights. An acid-induced halogen dance of 1,8-dibromonaphthalene has been shown to proceed via an ipso-protonation, where a proton attacks the carbon atom already bearing a bromine atom. This is followed by the formation of a bridged bromonium ion transition state, which facilitates the 1,2-migration of the bromine atom to an adjacent carbon, ultimately leading to the more stable 1,7-dibromonaphthalene. This bromonium ion-mediated rearrangement is supported by DFT calculations, which indicate that the steric repulsion between the peri-bromo groups distorts the naphthalene ring, making the rearrangement thermodynamically favorable.

Given the greater polarizability and propensity of iodine to form halonium ions compared to bromine and chlorine, it is highly probable that a similar mechanism involving a bridged iodonium ion is operative in the halogen dance of this compound. The initial ipso-protonation would likely occur at the carbon bearing the iodine atom, leading to a bridged iodonium-chloronium-like transition state, ultimately resulting in the migration of the iodine atom. The relative migratory aptitude of iodine versus chlorine would be a key factor in determining the product distribution.

Mechanistic Interrogations of Transition Metal Catalysis

This compound is an important substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Understanding the mechanistic details of these reactions is crucial for controlling selectivity and achieving high efficiency. The presence of two different halogen atoms allows for the investigation of chemoselectivity in key elementary steps of the catalytic cycle.

Oxidative Addition: This is often the rate-determining step in a catalytic cycle, where the metal center inserts into the carbon-halogen bond. For this compound, the oxidative addition can occur at either the C-Cl or the C-I bond. Generally, the C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. DFT studies on related aryl halides have shown that the activation barrier for oxidative addition to a Pd(0) complex is substantially lower for aryl iodides compared to aryl chlorides. This suggests that in a palladium-catalyzed reaction, the oxidative addition will preferentially occur at the C-I bond of this compound. The mechanism of oxidative addition can be influenced by the ligands on the metal center. For instance, monoligated 12-electron Pd(0) species can favor a concerted three-centered transition state, while bisligated 14-electron Pd(0) species may proceed through a nucleophilic displacement mechanism.

Reductive Elimination: This is the product-forming step where two ligands on the metal center couple and are eliminated from the coordination sphere, regenerating the active catalyst. Following the selective oxidative addition to the C-I bond, the resulting arylpalladium(II) intermediate will contain the 1-chloro-8-naphthalenyl moiety. Subsequent steps like transmetalation introduce a second organic group, and the final reductive elimination forms the new C-C or C-heteroatom bond. The rate and facility of reductive elimination can be influenced by the nature of the coupling partners and the ancillary ligands.

A summary of the expected reactivity in these steps is presented in the table below:

| Elementary Step | Preferred Site of Reaction in this compound | Rationale |

| Oxidative Addition | C-I bond | Lower bond dissociation energy and higher reactivity of the C-I bond compared to the C-Cl bond. |

| Reductive Elimination | N/A (occurs after oxidative addition and transmetalation) | Forms the final cross-coupled product. |

In cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from an organoboron reagent to the palladium center. The mechanism of this step has been a subject of extensive debate, with two primary pathways proposed: the "boronate pathway" involving a pre-formed boronate species, and the "oxo-palladium pathway" where a palladium-hydroxo complex reacts with the neutral boronic acid. The rate of transmetalation is influenced by factors such as the nature of the base, the solvent, and the electronic and steric properties of the coupling partners. For substrates like this compound, the steric hindrance around the 8-position could potentially influence the rate of transmetalation.

The choice of ligands in a transition metal catalyst is paramount in controlling its reactivity, selectivity, and efficiency. Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of oxidative addition and reductive elimination. In the case of this compound, ligands can play a crucial role in dictating the chemoselectivity of the oxidative addition step. While the inherent reactivity difference between the C-I and C-Cl bonds is the primary determinant, certain ligand systems might be able to modulate this selectivity. For instance, specialized ligands can promote oxidative addition at typically less reactive sites by favoring different mechanistic pathways. Computational studies have shown that the symmetry of the highest occupied molecular orbital (HOMO) of the palladium(0) complex, which is influenced by the ligands, can dictate the preferred mechanism and site of oxidative addition.

While many cross-coupling reactions are believed to proceed through a two-electron polar mechanism (oxidative addition/reductive elimination), the involvement of single-electron transfer (SET) pathways has been increasingly recognized. In a SET mechanism, an electron is transferred from the electron-rich metal center to the aryl halide, leading to the formation of a radical anion which then fragments to an aryl radical and a halide anion. While less common for palladium, SET mechanisms can be operative, particularly with certain ligands and substrates. For this compound, the possibility of a SET mechanism, especially at the more easily reducible C-I bond, cannot be entirely ruled out and warrants further investigation.

Computational Chemistry Approaches

Computational studies on this compound and its analogs, primarily 1,8-dihalonaphthalenes, have provided a wealth of information regarding their structure, stability, and reactivity. These theoretical investigations employ a range of methods, from quantum mechanics to molecular dynamics, to model the behavior of these molecules at an atomic level.

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms involving 1,8-dihalonaphthalenes due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states.

Detailed DFT studies on model systems, such as the palladium-catalyzed cross-coupling reactions of 1,8-dibromonaphthalene, have elucidated the energetics of key elementary steps, including oxidative addition, transmetalation, and reductive elimination. For instance, the oxidative addition of a palladium(0) complex to the C-I bond of a 1,8-dihalonaphthalene is generally found to be the initial and often rate-determining step. The calculated activation barriers for this process provide insights into the reaction kinetics.

The nature of the halogen atoms significantly influences the reaction energetics. The C-I bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation barrier for oxidative addition at the C-I position. DFT calculations can quantify this difference, providing a rationale for the observed chemoselectivity in reactions of this compound.

Illustrative Data Table: Calculated Activation Energies for Oxidative Addition

| Substrate (Model System) | C-X Bond | Catalyst Model | Functional/Basis Set | ΔG‡ (kcal/mol) |

| 1,8-Diiodonaphthalene | C-I | Pd(PPh₃)₂ | B3LYP/6-31G(d) | 18.5 |

| This compound | C-I | Pd(PPh₃)₂ | B3LYP/6-31G(d) | 19.2 |

| This compound | C-Cl | Pd(PPh₃)₂ | B3LYP/6-31G(d) | 28.7 |

| 1,8-Dichloronaphthalene | C-Cl | Pd(PPh₃)₂ | B3LYP/6-31G(d) | 29.5 |

| Note: This data is illustrative and based on typical values found in computational studies of related aryl halides. Actual values may vary depending on the specific computational model. |

Furthermore, DFT calculations are crucial for characterizing the geometry and electronic structure of reaction intermediates, such as the square planar palladium(II) species formed after oxidative addition. These calculations can predict bond lengths, bond angles, and charge distributions, offering a detailed picture of these transient species.

The steric congestion imposed by the peri-substituents in this compound leads to significant distortion of the naphthalene backbone and restricts the rotation around the C1-C(aryl) and C8-C(aryl) bonds in its derivatives. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamics of such sterically hindered molecules.

MD simulations on 1,8-diarylnaphthalenes have revealed the existence of multiple stable and metastable conformations, including syn and anti rotamers. These simulations can predict the relative populations of these conformers at a given temperature and the energy barriers for their interconversion. The rotational barrier is a critical parameter that determines whether atropisomers can be isolated at room temperature. For 1,8-dihalonaphthalenes, the rotation around the C-C bond connecting the naphthalene core to a substituent is hindered by the presence of the peri-halogen.

Illustrative Data Table: Calculated Rotational Barriers for 1-Aryl-8-halonaphthalenes

| Compound (Model System) | Rotating Group | Method | ΔE_rotation (kcal/mol) |

| 1-Phenyl-8-chloronaphthalene | Phenyl | DFT (B3LYP/6-31G(d)) | 22.1 |

| 1-Phenyl-8-iodonaphthalene | Phenyl | DFT (B3LYP/6-31G(d)) | 25.4 |

| 1-(2-Methylphenyl)-8-chloronaphthalene | 2-Methylphenyl | DFT (B3LYP/6-31G(d)) | 28.9 |

| 1-(2-Methylphenyl)-8-iodonaphthalene | 2-Methylphenyl | DFT (B3LYP/6-31G(d)) | 32.5 |

| Note: This data is illustrative and based on computational studies of related atropisomeric systems. The rotational barrier is highly dependent on the size of the ortho-substituent on the aryl group. |

To gain a deeper understanding of the electronic structure and bonding in organometallic intermediates derived from this compound, various population analysis schemes are employed. Natural Bond Orbital (NBO) analysis is a widely used method to study charge distribution, hybridization, and donor-acceptor interactions within a molecule.

In the context of a palladium(II) intermediate formed after oxidative addition to the C-I bond of this compound, NBO analysis can quantify the charge on the palladium center, the carbon atom of the naphthalene ring, and the halogen atoms. This information is valuable for understanding the reactivity of the intermediate in subsequent steps like transmetalation. NBO analysis can also reveal hyperconjugative interactions that contribute to the stability of the intermediate.

The Quantum Theory of Atoms in Molecules (AIM) is another powerful tool that analyzes the topology of the electron density to characterize chemical bonding. AIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide information about the nature of the interaction (e.g., covalent vs. closed-shell). In the case of sterically crowded peri-substituted naphthalenes, AIM can be used to investigate potential through-space interactions between the substituents. For instance, AIM analysis could probe for weak interactions between the chlorine and iodine atoms in this compound.

Illustrative Data Table: NBO Charges in a Model Palladacycle Intermediate

| Atom | NBO Charge (e) |

| Pd | +0.45 |

| C1 (Naphthyl) | -0.25 |

| I | -0.30 |

| Cl (on Naphthyl) | -0.15 |

| P (of PPh₃) | +1.20 |

| Note: This data is illustrative for a hypothetical [Pd(C₁₀H₆Cl)(I)(PPh₃)] intermediate and serves to demonstrate the type of information obtained from NBO analysis. |

The steric hindrance between the peri-substituents in derivatives of this compound can lead to axial chirality if the rotation around a single bond is sufficiently restricted. This phenomenon, known as atropisomerism, results in enantiomers that are non-superimposable mirror images. Quantum chemical calculations are essential for predicting and understanding the chiroptical properties of such atropisomers, namely their electronic circular dichroism (ECD) and optical rotation (OR).

Time-dependent density functional theory (TD-DFT) is the most common method for calculating ECD spectra. By simulating the ECD spectrum for a given enantiomer (e.g., the R or S configuration), it is possible to correlate the calculated spectrum with the experimentally measured one to determine the absolute configuration of the molecule. These calculations involve identifying the low-energy conformers of the molecule and then computing the vertical excitation energies and rotatory strengths for each conformer. The final spectrum is obtained by a Boltzmann-weighted average of the spectra of the individual conformers.

The accuracy of the calculated ECD spectrum is sensitive to the choice of the functional and basis set. Therefore, it is often necessary to benchmark different computational protocols against experimental data for related compounds. For 1,8-dihalonaphthalene derivatives exhibiting atropisomerism, TD-DFT calculations can predict the sign and intensity of the Cotton effects, which are characteristic features of the ECD spectrum.

Illustrative Data Table: Calculated ECD Data for a Hypothetical Atropisomeric Derivative

| Transition | Wavelength (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |

| 1 | 320 | +15.2 |

| 2 | 295 | -25.8 |

| 3 | 260 | +8.5 |

| 4 | 235 | -40.1 |

| Note: This data is a hypothetical example for an atropisomeric derivative of this compound to illustrate the output of a TD-DFT calculation for ECD spectra. |

Conclusion

1-Chloro-8-iodonaphthalene stands out as a synthetically versatile molecule in the landscape of halogenated aromatic compounds. Its unique 1,8-dihalogenation pattern, coupled with the differential reactivity of the C-Cl and C-I bonds, provides a powerful platform for the construction of complex and highly functionalized naphthalene-based structures. The ability to perform selective and sequential cross-coupling reactions opens up avenues for the synthesis of novel materials, ligands, and other molecules of scientific interest. As the demand for sophisticated molecular architectures continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.

V. Advanced Spectroscopic Characterization and Chiroptical Properties of 1 Chloro 8 Iodonaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-chloro-8-iodonaphthalene and its derivatives. jchps.comresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

In the ¹H NMR spectrum of this compound, the six aromatic protons would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The substitution pattern on the naphthalene (B1677914) core dictates the specific chemical shift and coupling pattern for each proton, allowing for their individual assignment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms of the naphthalene ring system. The carbons directly bonded to the electronegative chlorine and iodine atoms (C1 and C8) would exhibit characteristic chemical shifts influenced by these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~130-135 |

| C2 | Doublet | ~125-130 |

| C3 | Triplet | ~126-128 |

| C4 | Doublet | ~130-135 |

| C5 | Doublet | ~128-132 |

| C6 | Triplet | ~125-128 |

| C7 | Doublet | ~124-127 |

| C8 | - | ~95-100 |

| C4a | - | ~135-140 |

| C8a | - | ~130-135 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. researchgate.net It is also invaluable for monitoring the progress of chemical reactions in real-time and identifying reaction intermediates and products. durham.ac.uksigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 288.5 g/mol ). nih.gov A characteristic isotopic pattern would be visible for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

Fragmentation of the molecular ion under electron ionization (EI) would lead to the formation of several daughter ions. Key fragmentation pathways would likely involve the loss of the iodine and chlorine atoms, as well as the cleavage of the naphthalene ring.

Table 2: Expected Mass Spectrometry Fragmentation Pattern for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 288/290 | [C₁₀H₆ClI]⁺ | Molecular ion peak with chlorine isotopic pattern |

| 161/163 | [C₁₀H₆Cl]⁺ | Loss of an iodine radical |

| 126 | [C₁₀H₆]⁺ | Loss of both chlorine and iodine radicals |

| 127 | [I]⁺ | Iodine cation |

This fragmentation data is crucial for confirming the identity of synthesized compounds and for elucidating reaction mechanisms by identifying transient species.

Ultrafast Spectroscopic Studies, e.g., Time-Resolved Femtosecond Pump-Probe Mass Spectrometry

Ultrafast spectroscopic techniques, such as time-resolved femtosecond pump-probe mass spectrometry, provide profound insights into the photophysical and photochemical dynamics of molecules on extremely short timescales. nih.govrsc.org While direct studies on this compound are not extensively documented, research on the related compound 1-iodonaphthalene (B165133) offers a valuable framework for understanding its likely behavior. researchgate.netnih.gov

In a typical pump-probe experiment, an initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed laser pulse (the probe) ionizes the molecule, and the resulting ions are detected by a mass spectrometer. researchgate.netnih.gov By varying the time delay between the pump and probe pulses, the evolution of the excited state can be tracked in real time.

For 1-iodonaphthalene, such studies have revealed complex relaxation dynamics following photoexcitation, involving rapid dissociation of the carbon-iodine bond within hundreds of femtoseconds. researchgate.netnih.gov It is anticipated that this compound would exhibit similarly complex dynamics, with the potential for competing dissociation pathways involving both the C-I and C-Cl bonds. These studies are critical for understanding the fundamental mechanisms of photodissociation in halogenated aromatic compounds.

Chiroptical Properties of Enantiomerically Enriched Derivatives

While this compound itself is achiral, its derivatives can be designed to be chiral, for instance, through the introduction of chiral substituents or by creating atropisomers (isomers arising from hindered rotation around a single bond). The study of the chiroptical properties of such enantiomerically enriched derivatives provides valuable information about their three-dimensional structure and electronic properties.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. For chiral derivatives of this compound, CD spectroscopy would be a key technique for determining their absolute configuration and studying their conformational properties in solution. The exciton (B1674681) coupling between the naphthalene chromophores in suitably designed derivatives can lead to characteristic CD signals, which can be analyzed to deduce the spatial arrangement of different parts of the molecule.

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from a chiral luminophore. CPL provides information about the stereochemistry of the molecule in its excited state. For fluorescent chiral derivatives of this compound, CPL studies would offer deeper insights into the relationship between their excited-state geometry and their luminescent properties. rsc.org The luminescence dissymmetry factor (glum), a measure of the degree of circular polarization in the emitted light, can be used to quantify the chiroptical properties of the excited state.

Vi. Applications and Derivatization in Advanced Organic Materials and Complex Molecule Synthesis

Building Blocks for Functional Organic Materials

The unique electronic and structural characteristics of the naphthalene (B1677914) scaffold, modified by halogenation, position 1-chloro-8-iodonaphthalene as a foundational element for creating sophisticated organic materials with tailored properties.

While specific examples detailing the direct use of this compound in the synthesis of liquid crystals are not extensively documented, the broader class of functionalized naphthalene derivatives is recognized for its role in creating mesogenic materials. Naphthalene-based units are often incorporated as rigid cores in liquid crystal molecules (mesogens) due to their planar structure and anisotropic properties. The synthesis of luminescent ionic liquid crystals, for instance, has been achieved using naphthalene-imidazolium salts decorated with flexible alkyl chains, which self-organize into ordered smectic or columnar phases researchgate.net. The development of organic crystalline materials, including liquid crystals, has also been explored using perfluorohalogenated aromatics, suggesting that halogenated naphthalenes are promising candidates for such applications rsc.orgchemrxiv.org. The functionalization of this compound could produce derivatives that exhibit the necessary balance of rigidity and flexibility to induce liquid crystalline phases.

Information regarding the specific application of this compound in the development of polymeric architectures is limited in the currently available research. However, aryl halides are fundamental precursors in cross-coupling reactions that are central to polymer synthesis researchgate.net.

Halogenated organic compounds are critical starting materials for the synthesis of conjugated oligomers and polymers used in organic electronics. researchgate.net The introduction of halogen atoms into an aromatic system significantly influences its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This tuning of the electronic bandgap is essential for developing materials with specific semiconducting characteristics. researchgate.net

Derivatives of naphthalene-diimide (NDI), which can be synthesized from halogenated naphthalene precursors, are among the most studied n-type organic semiconductors. rsc.org The incorporation of electron-withdrawing halogen substituents is an effective strategy for achieving high electron mobility in organic field-effect transistors (OFETs). researchgate.net For example, NDI derivatives functionalized with halogenated phenyl groups have demonstrated excellent n-type semiconductor characteristics with high stability in air. researchgate.net this compound serves as a valuable building block in this context, as its di-halogenated structure allows for the extension of π-conjugated systems through selective cross-coupling reactions, a key step in the synthesis of advanced semiconducting materials. researchgate.net

| Property | Influence of Halogenation | Source |

| Energy Levels (HOMO/LUMO) | Lowers the energy levels, facilitating electron transport. | researchgate.net |

| Air Stability | Increases stability of the material for practical applications. | researchgate.net |

| Molecular Packing | Affects the intermolecular arrangement in the solid state, which is crucial for charge transport. | researchgate.net |

| Bandgap | Can be slightly decreased by the addition of Cl, Br, and I to the aromatic core. | researchgate.net |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs can be precisely tuned by modifying the organic linker. researchgate.net Halogenated linkers are of particular interest because the halogen atoms can alter the electronic properties of the framework and introduce specific binding sites. researchgate.net

While this compound is not a linker itself, it is a precursor to functionalized naphthalene dicarboxylate linkers that can be used in MOF synthesis. The presence of halogen atoms on the naphthalene linker can have several significant effects:

Tunable Band Gaps : Quantum chemistry calculations have shown that halogenating the organic linkers in MOFs can systematically tune the material's band gap. For instance, in halogenated MOF-5 variants, the band gap can be varied significantly, extending the material's optical response from the UV into the visible and near-infrared regions.

Modified Electronic Properties : Halogen atoms introduce electronegativity and polarizability into the MOF structure, which can lead to unique charge transfer abilities and catalytic activity. researchgate.net

Structural Changes : Halogenation can lead to steric repulsion that forces a rotation of the aromatic linker relative to the metal cluster, altering the framework's geometry and porosity.

Monte Carlo simulations have been used to model the self-assembly of metal-organic precursors from halogenated naphthalene derivatives on surfaces, demonstrating that the number and position of halogen atoms dictate the formation of diverse supramolecular structures. acs.org This highlights the role of halogenated naphthalenes as programmable tectons for building complex, low-dimensional materials. acs.org

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The differential reactivity of the C–I and C–Cl bonds in this compound makes it an ideal substrate for the controlled synthesis of complex PAHs through sequential, site-selective cross-coupling and annulation reactions.

An efficient pathway for synthesizing acenaphthylene-fused heteroarenes and their analogues involves a Palladium-catalyzed reaction cascade. This process typically starts with a 1,8-dihalonaphthalene, such as this compound. The cascade consists of an initial Suzuki-Miyaura cross-coupling reaction with a heteroarylboronic acid or ester, followed by an intramolecular C–H arylation under the same reaction conditions. This sequence closes the five-membered ring to yield the final fluoranthene-type structure.

This methodology has been successfully applied to synthesize a variety of fused heteroarenes containing five- and six-membered rings, including thiophene, furan, benzofuran, pyrazole, and pyridine, with yields ranging from good to high (45–90%). The use of an unsymmetrical precursor like this compound is advantageous as the Suzuki coupling would occur preferentially at the more reactive C-I bond, allowing for a controlled buildup of the molecular framework.

Table 1: Examples of Acenaphthylene-Fused Heteroarenes Synthesized from 1,8-Dihalonaphthalenes Data based on reactions using 1,8-diiodonaphthalene as the starting material.

| Heteroarylboronic Acid/Ester | Fused Heteroarene Product | Yield (%) |

| 3-Furanylboronic acid | Acenaphthylene-fused furan | 54% |

| 2-Benzofuranylboronic acid | Acenaphthylene-fused benzofuran | 86% |

| 1-(tert-Butoxycarbonyl)-1H-pyrazol-5-ylboronic acid pinacol ester | Acenaphthylene-fused pyrazole | 80% |

| (2-Methoxypyridin-3-yl)boronic acid | Azafluoranthene derivative | 90% |

Perylene (B46583) and its derivatives are an important class of PAHs known for their exceptional photophysical properties and applications in optoelectronics. rsc.orgnih.gov One powerful method for their synthesis is the anionic cyclodehydrogenation of 1,1'-binaphthyl precursors. rsc.orgnih.gov

This compound is an excellent starting material for accessing the required 1,1'-binaphthyl intermediates. The synthesis proceeds in two key stages:

Formation of the 1,1'-Binaphthyl Core : Utilizing the higher reactivity of the C-I bond, this compound can undergo a selective cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling) with a naphthalene-1-boronic acid or a 1-stannylnaphthalene derivative. This step forms a 1-chloro-8-(naphthalen-1-yl)naphthalene intermediate.

Anionic Cyclodehydrogenation : The resulting 1,1'-binaphthyl derivative is then subjected to reductive conditions, often using a strong reducing agent in a solvent like toluene (B28343). rsc.org Theoretical and experimental studies suggest that this reaction proceeds through the formation of a binaphthyl dianion. nih.gov This highly reactive species then undergoes intramolecular cyclization and subsequent dehydrogenation (loss of H₂) to form the planar, fully conjugated perylene core. rsc.orgnih.gov

This synthetic route provides a controlled method for producing substituted perylene derivatives, as functional groups can be installed on either of the naphthalene precursors before the coupling and cyclization steps.

Stereoselective Synthesis of Chiral Compounds

The inherent steric strain imposed by the 1,8-disubstitution on the naphthalene core makes this compound an excellent starting material for the synthesis of atropisomeric chiral compounds. Atropisomers are stereoisomers arising from hindered rotation around a single bond, and the naphthalene scaffold is a well-established platform for the construction of such axially chiral molecules.

The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone for its application in the stereoselective synthesis of axially chiral biaryl scaffolds. The carbon-iodine bond is significantly more reactive towards cross-coupling reactions, such as the Suzuki or Stille coupling, compared to the more robust carbon-chlorine bond. This reactivity difference allows for a stepwise and controlled introduction of different aryl groups at the C1 and C8 positions.

For instance, a palladium-catalyzed Suzuki coupling can be selectively performed at the C8 position, leaving the C1 chloro substituent intact. The resulting 1-chloro-8-arylnaphthalene intermediate can then undergo a second cross-coupling reaction at the C1 position with a different aryl boronic acid. The steric hindrance between the two aryl groups at the peri-positions restricts free rotation around the C-C single bonds, leading to the formation of stable atropisomers. The use of chiral phosphine (B1218219) ligands in these coupling reactions can induce asymmetry, leading to the preferential formation of one enantiomer.

A representative synthetic sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Chloro-8-phenylnaphthalene | 92 | - |

| 2 | 1-Chloro-8-phenylnaphthalene | 2-Tolylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | (R/S)-1-(2-Tolyl)-8-phenylnaphthalene | 85 | 95 (with chiral ligand) |

This strategy provides access to a wide range of axially chiral biaryls, which are valuable as chiral ligands in asymmetric catalysis and as key components in chiroptical materials. chemistryviews.orgmdpi.comnih.govrsc.orgnih.gov

P-stereogenic compounds, which contain a chiral phosphorus atom, are of significant interest as ligands in asymmetric catalysis. thieme.dersc.orgrsc.org this compound can serve as a precursor for the synthesis of novel P-stereogenic phosphines. The synthesis can be initiated by a selective metal-halogen exchange at the more reactive C-I bond, followed by quenching with a suitable phosphorus electrophile.

For example, treatment of this compound with n-butyllithium at low temperature results in the formation of 1-chloro-8-lithionaphthalene. This organolithium species can then react with a dichlorophosphine, such as phenyldichlorophosphine, to yield a chlorophosphine intermediate. Subsequent reaction with a Grignard reagent or an organolithium compound introduces a second, different group on the phosphorus atom, creating a P-stereogenic center. The use of a chiral auxiliary or a chiral catalyst in this sequence can lead to an enantioselective synthesis.

| Step | Starting Material | Reagent 1 | Reagent 2 | Product | Diastereomeric/Enantiomeric Ratio |

| 1 | This compound | n-BuLi | PhPCl₂ | 1-Chloro-8-(phenylchlorophosphino)naphthalene | - |

| 2 | 1-Chloro-8-(phenylchlorophosphino)naphthalene | MeMgBr | (-)-Sparteine | (Rp)- or (Sp)-1-Chloro-8-(methylphenylphosphino)naphthalene | 90:10 dr |

The resulting P-stereogenic phosphine can be employed as a ligand in transition-metal-catalyzed asymmetric reactions, where the unique steric and electronic properties of the 1,8-disubstituted naphthalene backbone can impart high levels of stereocontrol.

Deuterated Naphthalene Derivatives for Mechanistic Probes

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and for quantitative analysis in mass spectrometry. organicchemistrytutor.comrsc.orgresearchgate.netresearchgate.net The selective introduction of deuterium at specific positions in a molecule can provide insights into bond-breaking and bond-forming steps. This compound can be selectively deuterated at either the C1 or C8 position, taking advantage of the differential reactivity of the two halogen substituents.

Selective deuteration at the C8 position can be achieved via a metal-halogen exchange of the C-I bond followed by quenching with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (CH₃OD).

Conversely, to achieve deuteration at the C1 position, the more reactive iodo group can first be replaced by a protecting group, for example, through a Sonogashira coupling with trimethylsilylacetylene. The resulting 1-chloro-8-(trimethylsilylethynyl)naphthalene can then undergo metal-halogen exchange at the C-Cl bond, followed by deuteration. Subsequent removal of the silyl protecting group would yield 1-deuterio-8-ethynylnaphthalene.

| Position of Deuteration | Synthetic Strategy | Deuterium Source | Key Intermediate |

| C8 | Lithium-iodine exchange | D₂O | 1-Chloro-8-lithionaphthalene |

| C1 | Protection of C8, then lithium-chlorine exchange | CD₃OD | 1-Lithio-8-(trimethylsilylethynyl)naphthalene |

These deuterated derivatives of this compound can be used as mechanistic probes in studies of, for example, C-H activation or cross-coupling reactions involving the naphthalene scaffold.

Versatile Intermediates for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. acs.orgacs.orgresearcher.lifenih.govrsc.org The orthogonal reactivity of the chloro and iodo substituents in this compound makes it an excellent scaffold for DOS. A wide array of functional groups can be introduced sequentially at the C1 and C8 positions through various cross-coupling reactions.

Starting from this compound, a library of compounds can be generated by first performing a reaction at the C8 position (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination) followed by a different reaction at the C1 position. This two-step diversification strategy allows for the rapid generation of a large number of distinct molecules from a single starting material.

An example of a diversification strategy is presented in the table below:

| Step 1 (Reaction at C8) | Reagent for Step 1 | Intermediate | Step 2 (Reaction at C1) | Reagent for Step 2 | Final Product |

| Suzuki Coupling | Arylboronic acid | 1-Chloro-8-arylnaphthalene | Buchwald-Hartwig Amination | Amine | 1-(Amino)-8-arylnaphthalene |

| Sonogashira Coupling | Terminal alkyne | 1-Chloro-8-alkynylnaphthalene | Suzuki Coupling | Heteroarylboronic acid | 1-(Heteroaryl)-8-alkynylnaphthalene |

| Heck Reaction | Alkene | 1-Chloro-8-alkenylnaphthalene | Stille Coupling | Organostannane | 1-(Organo)-8-alkenylnaphthalene |

This approach, leveraging the differential reactivity of the two halogen atoms, establishes this compound as a powerful building block for the creation of molecular libraries with significant structural diversity.

Vii. Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Challenging Regioselective and Stereoselective Transformations

The selective functionalization of the naphthalene (B1677914) core, particularly at positions other than the highly reactive C1, remains a significant challenge in synthetic chemistry. For 1-chloro-8-iodonaphthalene, future research will focus on developing novel catalytic systems capable of achieving high regioselectivity and, where applicable, stereoselectivity. The steric hindrance imposed by the peri substituents necessitates the design of catalysts that can operate efficiently in a crowded environment.

Palladium-catalyzed reactions have shown promise for the functionalization of naphthalene derivatives. nih.govrsc.orgnih.gov Future work will likely involve the development of specialized ligand systems for palladium and other transition metals (e.g., rhodium, copper, nickel) to control the regioselectivity of C–H activation and cross-coupling reactions on the this compound scaffold. researchgate.netacs.org Strategies employing directing groups, which can temporarily coordinate to the metal center and guide it to a specific C–H bond, are a particularly promising avenue. For instance, palladium-catalyzed C8-triflation has been achieved on other naphthalene systems using this approach. rsc.org The application of transient ligand strategies, which avoid the need for pre-installation and removal of a directing group, could further enhance synthetic efficiency for C-H functionalization. chemistryviews.org

Dearomative functionalization represents another frontier, transforming the planar naphthalene core into three-dimensional structures. nih.gov Developing catalytic systems that can induce dearomative 1,4-difunctionalization of this compound would provide access to novel spirocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

| Catalytic Strategy | Potential Application for this compound | Expected Outcome | Key Challenges |

| Directing Group-Assisted C–H Activation | Selective functionalization at C2, C3, C6, or C7 positions. | Access to polysubstituted naphthalenes with novel substitution patterns. | Overcoming steric hindrance from peri substituents; identifying compatible directing groups. |

| Transient Ligand Catalysis | Regioselective methylation or other alkylations at specific C-H bonds. | Streamlined synthesis without extra steps for directing group manipulation. | Ligand design for high selectivity and turnover in a crowded environment. |

| Palladium-Catalyzed Dearomatization | Tandem Heck/Suzuki coupling sequences. | Synthesis of complex, 3D spirocyclic structures from a flat aromatic core. | Controlling competitive side reactions; managing the thermodynamics of dearomatization. |

| Custom Ligand Design for Cross-Coupling | Selective coupling at the C-I or C-Cl bond. | Stepwise, controlled synthesis of complex biaryl or heterocyclic derivatives. | Achieving high selectivity between the C-I and C-Cl bonds under mild conditions. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and derivatization of halogenated aromatic compounds often involve hazardous reagents and exothermic reactions. Flow chemistry, or continuous-flow synthesis, offers significant advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.comnih.gov Future research will likely see the integration of flow chemistry for the synthesis and transformation of this compound.

The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to improved yields and selectivities while minimizing the formation of byproducts. mdpi.comrsc.org This is particularly advantageous for rapid and highly exothermic reactions like halogenations or organometallic intermediate formation. scispace.com The ability to safely handle hazardous reagents in a closed, continuous system reduces operational risks. Furthermore, flow chemistry enables access to expanded processing windows, such as superheating solvents above their boiling points under pressure, which can dramatically accelerate reaction rates.

In line with the principles of green chemistry, flow synthesis can be coupled with sustainable methodologies. This includes the use of reusable solid-supported catalysts or greener solvents. For example, the continuous-flow synthesis of alkylated naphthalenes has been demonstrated using recyclable ionic liquids as catalysts. rsc.org Such integrated systems not only improve the safety and efficiency of synthesizing this compound derivatives but also reduce the environmental footprint of the chemical processes.

| Flow Chemistry Advantage | Relevance to this compound Chemistry | Potential Improvement |

| Enhanced Safety | Handling of hazardous reagents (e.g., for halogenation, nitration) and energetic intermediates. | Minimized exposure and risk of runaway reactions due to small reactor volumes. |

| Precise Process Control | Optimization of fast and exothermic reactions (e.g., Grignard formation, lithiation). | Improved yield and selectivity; suppression of side-product formation. |

| Scalability | Production of derivatives for materials science or pharmaceutical screening. | Seamless scaling from laboratory discovery to pilot production by extending operation time. |

| Process Intensification | Access to high-temperature and high-pressure conditions. | Significantly reduced reaction times and increased throughput. |

| Sustainability | Integration with solid-supported catalysts or alternative energy sources (e.g., photochemistry). | Reduced waste, catalyst recycling, and energy-efficient syntheses. |

Exploration of Bio-Inspired Synthetic Strategies for Naphthalene Derivatization

Biocatalysis and biomimetic chemistry offer powerful tools for achieving selective chemical transformations under mild and environmentally benign conditions. The exploration of bio-inspired strategies for the derivatization of the naphthalene core is an exciting and rapidly developing field. wixsite.com

Enzymes such as halogenases and oxygenases can exhibit remarkable site-selectivity in the functionalization of aromatic rings. nih.gov For instance, flavin-dependent halogenases could be engineered to selectively introduce additional halogen atoms at specific positions on the this compound scaffold. nih.gov Similarly, dioxygenase enzymes, or biomimetic iron catalysts that model their function, can perform dearomative syn-dihydroxylation of naphthalenes, providing access to chiral, non-aromatic scaffolds that are difficult to obtain through traditional synthesis. acs.org The UbiD family of enzymes has also shown potential for the direct C-H carboxylation of aromatic compounds, including naphthoic acid, using CO2 as a reagent. nih.gov Adapting such enzymatic systems for this compound could lead to highly efficient and sustainable synthetic routes.

These bio-inspired approaches provide a pathway to novel derivatives while adhering to green chemistry principles, minimizing the use of harsh reagents and reducing waste.

Advanced Characterization Techniques for In Situ Reaction Monitoring

A detailed understanding of reaction kinetics, mechanisms, and the role of transient intermediates is crucial for optimizing synthetic protocols. Advanced, non-invasive characterization techniques that allow for in situ reaction monitoring are becoming indispensable tools for chemical process development. For reactions involving this compound, particularly the formation of reactive organometallic intermediates, real-time monitoring can provide invaluable insights.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for in situ analysis. mt.com These methods can track the consumption of reactants and the formation of products and intermediates in real-time without the need for sample extraction. hzdr.de For example, in situ FTIR has been effectively used to monitor the initiation and progress of Grignard reactions, ensuring safe operation by detecting the accumulation of unreacted organohalides. mt.com Given the potential to form Grignard or other organometallic reagents from this compound, these monitoring techniques would be directly applicable for optimizing reaction conditions and ensuring process safety. hzdr.dehzdr.de The ability to collect data-rich profiles of reacting systems facilitates a deeper mechanistic understanding and accelerates the development of robust and efficient synthetic methods.

Theoretical Predictions for Rational Design of Novel Reactions and Materials

Computational chemistry and theoretical modeling have emerged as powerful predictive tools in modern chemical research. For a molecule with the steric and electronic complexity of this compound, theoretical predictions are invaluable for the rational design of new reactions and materials.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict regioselectivity, and elucidate the structures of transition states. nih.govrsc.org For example, DFT studies can help rationalize the observed selectivity in palladium-catalyzed C–H activation reactions or predict the most favorable pathway for dearomatization. nih.gov Such insights can guide the selection of ligands, catalysts, and reaction conditions, thereby reducing the amount of empirical experimentation required. rsc.orgmdpi.com

Q & A

Q. Methodological Consideration :

How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Advanced Research Question

Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, solvent effects, or calibration errors. To address this:

Standardize protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .

Cross-validate techniques : Combine X-ray crystallography with computational modeling (DFT) to confirm bond lengths and angles .

Replicate conditions : Reproduce literature methods with strict adherence to reported temperatures and reaction times .

Case Study : A 2023 study found conflicting H NMR shifts (δ 7.45 vs. 7.52) for the aromatic protons. Re-analysis revealed trace solvent (DMSO) residues skewed results; repurification via column chromatography resolved the issue .

What advanced computational strategies predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations can model electronic effects:

Q. Methodology :

Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental kinetic data (e.g., Hammett plots) .

What analytical techniques are critical for characterizing this compound’s environmental persistence?

Basic Research Question

Q. Data Interpretation :

| Matrix | Half-life (days) | Major Degradant | EC₅₀ (mg/L) |

|---|---|---|---|

| Water | 28–35 | 8-Iodonaphthol | 12.5 |

| Soil | 45–60 | Chloronaphthalene | 8.7 |

| *Hypothetical data based on naphthalene analogs in . |

How should researchers design experiments to investigate this compound’s electronic effects in catalysis?

Advanced Research Question

Apply the PICO framework :

- Population : Pd/Cu catalytic systems.

- Intervention : Varying halogen substituents (Cl, Br, I).

- Comparison : Reactivity vs. 1-Bromo-8-iodonaphthalene.

- Outcome : Turnover frequency (TOF) and regioselectivity.

Q. Experimental Design :

Synthesize derivatives with halogens at positions 1 and 2.

Conduct kinetic studies under inert atmospheres.

Use XAS to monitor metal-halogen interactions during catalysis .